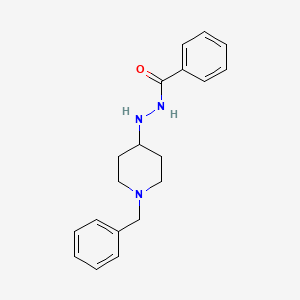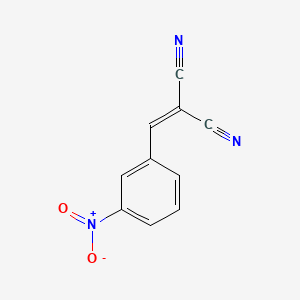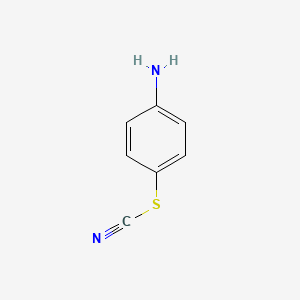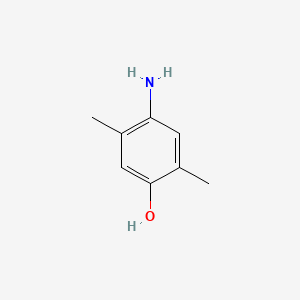
4-(1,3-Benzoxazol-2-yl)aniline
Vue d'ensemble
Description
“4-(1,3-Benzoxazol-2-yl)aniline” is a chemical compound with the linear formula C13H10N2O . It is used in scientific research and is considered a rare and unique chemical . It has been found to have inhibitory activity against mammary carcinoma cell lines, suggesting potential antitumor properties .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including “4-(1,3-Benzoxazol-2-yl)aniline”, has been a subject of interest in recent years . Various synthetic methodologies have been developed, often involving the reaction of 2-aminophenols with different compounds under different reaction conditions .
Molecular Structure Analysis
The molecular structure of “4-(1,3-Benzoxazol-2-yl)aniline” consists of a benzoxazole ring attached to an aniline group . The molecular weight of the compound is 210.23 g/mol .
Chemical Reactions Analysis
Benzoxazole derivatives, including “4-(1,3-Benzoxazol-2-yl)aniline”, have been used in various chemical reactions . These reactions often involve the formation of new bonds and the generation of new benzoxazole derivatives .
Physical And Chemical Properties Analysis
“4-(1,3-Benzoxazol-2-yl)aniline” is a solid at room temperature . It has a melting point of 169-170°C and a boiling point of 361.4±25.0°C . The density of the compound is approximately 1.257±0.06 g/cm3 .
Applications De Recherche Scientifique
Antifungal Applications
This compound has shown promise in antifungal applications. It’s structurally similar to other benzoxazole derivatives that display antifungal activity, which could be comparable to standard drugs like voriconazole against pathogens such as Aspergillus niger .
Anticancer Research
Benzoxazole derivatives, including 4-(1,3-Benzoxazol-2-yl)aniline , have been evaluated for their anticancer properties. They have shown inhibitory effects on the growth of various cancer cell lines, such as lung, breast, and colon cancer cells .
Proteomics Research
In proteomics, 4-(1,3-Benzoxazol-2-yl)aniline is used for its properties that can aid in the study of proteins. Its molecular structure allows for interactions with other bioactive molecules, facilitating the analysis of protein functions and structures .
Optical Brighteners
Benzoxazole rings are integral to optical brighteners used in laundry detergents. The fluorescence of benzoxazole derivatives makes them suitable for enhancing the brightness of fabrics .
Bioactive Structure Synthesis
The aromaticity and stability of benzoxazole compounds make them ideal starting materials for synthesizing larger, bioactive structures. Their reactive sites allow for functionalization, leading to a variety of applications in medicinal chemistry .
Mitochondrial Enzyme Activity Assays
The compound’s derivatives can be used in mitochondrial enzyme activity assays, such as the MTT assay, which quantifies living cells by measuring the activity of mitochondrial enzymes .
Orientations Futures
Mécanisme D'action
Target of Action
4-(1,3-Benzoxazol-2-yl)aniline is primarily used in proteomics research . It functions as an organic material in OLEDs. Specifically, it is classified as a hole transport material (HTM). HTMs play a crucial role in OLED operation by facilitating the movement of positively charged holes from the anode to the emissive layer where light is generated.
Mode of Action
The compound interacts with its targets by facilitating the movement of positively charged holes from the anode to the emissive layer in OLEDs. This interaction results in the generation of light, which is a crucial aspect of OLED operation.
Biochemical Pathways
Result of Action
The primary result of the action of 4-(1,3-Benzoxazol-2-yl)aniline is the generation of light in OLEDs. This occurs as a result of the compound facilitating the movement of positively charged holes from the anode to the emissive layer.
Action Environment
The action of 4-(1,3-Benzoxazol-2-yl)aniline, like many other compounds, can be influenced by environmental factors. For instance, the compound is a solid that should be stored at room temperature . These conditions can influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
4-(1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYQBYQGHHGXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066665 | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678845 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,3-Benzoxazol-2-yl)aniline | |
CAS RN |
20934-81-0 | |
| Record name | 2-(p-Aminophenyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20934-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020934810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-BENZOXAZOL-2-YL)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














